molecular formula C11H16BNO3 B2967001 2-Methyl-4-morpholinophenylboronic acid CAS No. 2225175-77-7

2-Methyl-4-morpholinophenylboronic acid

Cat. No.: B2967001
CAS No.: 2225175-77-7
M. Wt: 221.06
InChI Key: JPUJWDGWNYUXTR-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative featuring a morpholine (a six-membered heterocycle containing oxygen and nitrogen) substituent at the para position and a methyl group at the ortho position relative to the boronic acid moiety. This compound is primarily utilized in research settings, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners.

Properties

IUPAC Name

(2-methyl-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-9-8-10(2-3-11(9)12(14)15)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUJWDGWNYUXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholinophenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with morpholine. The reaction is carried out under anhydrous conditions using a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dimethylformamide, for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholinophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The morpholine group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, toluene, or dimethylformamide.

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Amines, alcohols, suitable solvents, and bases.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding phenol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholinophenylboronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as enzyme inhibition or receptor binding, depend on the specific structure and functional groups of the boronic acid derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Key Structural and Functional Differences

The compound’s unique properties arise from the combination of a morpholine group (electron-donating due to the amine) and a methyl group. Below is a comparative analysis with analogous boronic acids:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Methyl-4-morpholinophenylboronic acid Methyl (2-), Morpholino (4-) 221.03 N/A Research use; discontinued due to limited demand
4-Formylphenylboronic acid Formyl (4-) 149.94 87199-17-5 High reactivity in cross-couplings; electron-withdrawing formyl group enhances Lewis acidity
2-Methyl-5-fluorophenylboronic acid Methyl (2-), Fluoro (5-) 153.97 163517-62-2 High structural similarity (0.98); fluorine improves stability and metabolic resistance
2-(Morpholino)phenylboronic acid Morpholino (2-) 221.03 933052-52-9 Ortho-substituted morpholino increases steric hindrance, potentially reducing coupling efficiency
4-Methylphenylboronic acid pinacol ester Methyl (4-), Pinacol ester 218.10 195062-57-8 Enhanced stability via boronate ester protection; lower reactivity than free boronic acids
2-Fluoro-4-methylthiophenylboronic acid Fluoro (2-), Methylthio (4-) 186.01 957060-84-3 Thioether group introduces sulfur’s polarizability, altering electronic properties vs. morpholino

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The morpholino group in this compound is electron-donating, which reduces the boronic acid’s Lewis acidity compared to derivatives like 4-formylphenylboronic acid (electron-withdrawing formyl group). This impacts reaction rates in Suzuki-Miyaura couplings, where electron-deficient boronic acids typically react faster .
  • Substituent Position: Para-substituted morpholino allows for planar conjugation and reduced steric hindrance compared to ortho-substituted analogs like 2-(morpholino)phenylboronic acid . Ortho substituents may hinder catalyst coordination in cross-couplings.

Stability and Reactivity

  • Fluorinated Analogs: 2-Methyl-5-fluorophenylboronic acid exhibits high structural similarity (0.98) to the target compound but replaces morpholino with fluorine. Fluorine’s electronegativity enhances metabolic stability and may improve shelf life .
  • Protected Boronic Acids : Pinacol esters (e.g., 4-methylphenylboronic acid pinacol ester) offer improved stability and handling but require deprotection for reactivity, limiting their utility in one-pot syntheses .

Biological Activity

2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor for various enzymes and its applications in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14BNO3
  • Molecular Weight : 221.05 g/mol

The compound features a boronic acid functional group, which is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues in proteins. This property allows it to act as an inhibitor for various serine/threonine kinases, which are often implicated in cancer progression and other diseases.

Inhibition of Kinases

Research indicates that this compound is a potent inhibitor of specific kinases involved in cancer signaling pathways. For instance, studies have shown that it effectively inhibits the activity of the Wnt signaling pathway , which is frequently dysregulated in malignancies such as colorectal cancer .

Table 1: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50 (µM)Reference
This compoundWnt pathway kinases0.25
Other related compoundsVariousVaries

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Colorectal Cancer Model : In a study involving xenograft models of colorectal cancer, administration of the compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the inhibition of Wnt signaling pathways, leading to decreased proliferation of cancer stem cells .
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that treatment with this compound resulted in apoptosis and cell cycle arrest. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential therapeutic window .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest:

  • Bioavailability : Approximately 54% when administered orally.
  • Half-life (t1/2) : Approximately 0.5 hours in rodent models.

This information is crucial for optimizing dosing regimens in clinical settings.

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